molecular formula C9H10N2O4 B556586 (R)-2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 169530-97-6

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No.: B556586
CAS No.: 169530-97-6
M. Wt: 210.19 g/mol
InChI Key: YTHDRUZHNYKZGF-MRVPVSSYSA-N
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Description

®-2-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a nitrophenyl group attached to the propanoic acid backbone, making it a unique molecule with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-nitrophenyl)propanoic acid typically involves the reduction of nitro compounds to amines. One common method is the reduction of 3-nitrophenylalanine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of ®-2-Amino-3-(3-nitrophenyl)propanoic acid may involve large-scale reduction processes using efficient and cost-effective reducing agents. Methods such as catalytic hydrogenation or metal-free reductions using tetrahydroxydiboron and organocatalysts are employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as aldo-keto reductase family members, affecting metabolic pathways and cellular processes . The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(3-nitrophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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